molecular formula C19H22N6O3 B2997220 8-(3-((4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923686-36-6

8-(3-((4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2997220
CAS No.: 923686-36-6
M. Wt: 382.424
InChI Key: RIDHOYCTUGXXGR-UHFFFAOYSA-N
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Description

8-(3-((4-Methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS: 923686-36-6) is a synthetic purine derivative with the molecular formula C₁₉H₂₂N₆O₃ and a molecular weight of 382.4 g/mol . Its structure features a 1,7-dimethylimidazo[2,1-f]purine-2,4-dione core substituted at the 8-position with a 3-((4-methoxyphenyl)amino)propyl chain.

Properties

IUPAC Name

6-[3-(4-methoxyanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-12-11-25-15-16(23(2)19(27)22-17(15)26)21-18(25)24(12)10-4-9-20-13-5-7-14(28-3)8-6-13/h5-8,11,20H,4,9-10H2,1-3H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDHOYCTUGXXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCNC4=CC=C(C=C4)OC)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(3-((4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H22N6O3
  • Molecular Weight : 382.4 g/mol
  • CAS Number : 923686-36-6
PropertyValue
Molecular FormulaC19H22N6O3
Molecular Weight382.4 g/mol
CAS Number923686-36-6

The compound exhibits biological activity primarily through its interaction with serotonin receptors and phosphodiesterase enzymes. Research indicates that it acts as a ligand for serotonin receptors (specifically 5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders. Additionally, it shows weak inhibitory activity against phosphodiesterase types PDE4B and PDE10A, which are involved in cellular signaling pathways related to depression and anxiety .

Antidepressant Properties

In preclinical studies, derivatives of this compound have demonstrated significant antidepressant effects. For instance, one study reported that a related compound exhibited superior efficacy compared to traditional anxiolytics like diazepam in the forced swim test (FST) in mice . The molecular modeling of these compounds suggests that modifications can enhance their binding affinity to serotonin receptors.

Anxiolytic Effects

The anxiolytic properties of the compound have been highlighted in various studies. Its ability to modulate serotonin receptor activity may contribute to reduced anxiety symptoms. The pharmacological profile indicates potential for development as a therapeutic agent for anxiety disorders .

Case Studies

  • Study on Antidepressant Activity :
    • Objective : Evaluate the antidepressant potential of imidazo[2,1-f]purine derivatives.
    • Method : Forced swim test in mice.
    • Findings : Certain derivatives showed significant reductions in immobility time, suggesting antidepressant-like effects .
  • Serotonin Receptor Binding Studies :
    • Objective : Assess binding affinity to serotonin receptors.
    • Method : Radiolabeled ligand binding assays.
    • Findings : Compounds demonstrated selective binding to 5-HT1A and 5-HT7 receptors, correlating with observed behavioral effects .

Comparison with Similar Compounds

Key Observations :

  • Substitution at Position 1 and 7 : The target compound’s 1,7-dimethyl configuration distinguishes it from 1,3-dimethyl analogs (e.g., Compound 6b), which exhibit high 5-HT₁ₐ affinity. Methyl group positioning may sterically hinder or favor receptor interactions .
  • Arylalkyl Chain Modifications: Replacement of the 4-methoxyphenylamino group with a piperazine (Compound 6b) or dihydroisoquinoline (Compound 5) alters solubility and target engagement. Piperazine derivatives show enhanced antidepressant efficacy, while dihydroisoquinoline-containing compounds prioritize PDE inhibition .
  • Electron-Withdrawing Groups : The 3-chloro-4-methoxyphenyl analog (CAS: 923229-49-6) demonstrates how halogenation can improve binding kinetics or metabolic stability, though specific data are lacking .

Functional Analogues with Imidazo[2,1-f]purine Cores

Compound Name Modifications Biological Activity
8-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-1,7-dimethyl... (CAS: 919034-61-0) Piperazinyl-ethyl linker, 4-methoxyphenyl Structural similarity suggests potential 5-HT₁ₐ/D₂ receptor activity; exact data not reported
8-(2-Methoxyphenyl)-1-methyl-7-(2'-methyl-4'-hydroxyphenyl)... (Compound 65) Aryl substitutions at positions 7 and 8 Kinase inhibition (implied by synthesis context); hydroxyl group may enhance solubility
Water-Soluble Adenosine Antagonists (e.g., Compound 44) Imidazolylpropyl or phenoxyethyl chains Improved aqueous solubility; adenosine receptor antagonism

Key Observations :

  • Linker Length and Flexibility : Ethyl linkers (e.g., CAS: 919034-61-0) may reduce conformational freedom compared to propyl chains, affecting receptor fit .
  • Solubility Enhancements : Hydrophilic groups (e.g., hydroxyl in Compound 65 or imidazole in Compound 44) improve pharmacokinetic profiles but may reduce blood-brain barrier penetration .

Research Findings and Structure-Activity Relationships (SAR)

5-HT₁ₐ Receptor Affinity: Arylpiperazine derivatives (e.g., Compound 6b) achieve nanomolar affinity for 5-HT₁ₐ receptors, critical for antidepressant effects.

PDE Inhibition: Dihydroisoquinoline-substituted analogs (Compound 5) prioritize PDE4B1/PDE10A inhibition over receptor binding. The target compound’s lack of a bulky heterocycle suggests weaker PDE activity .

Antidepressant Efficacy : In vivo studies of Compound 6b show reduced immobility time in FST, comparable to imipramine. The target compound’s efficacy remains unverified but merits testing in similar models .

Q & A

Q. How are safety profiles evaluated in preclinical studies?

  • Methodological Answer: Acute toxicity is assessed via LD50_{50} determination in rodents. Chronic studies monitor weight gain, serum glucose/lipids, and organ histopathology. Cardiovascular effects are quantified via telemetry in conscious rats .

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